Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(chlorosulfonylmethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO4S/c1-10(2,3)18-9(15)14-6-4-11(13,5-7-14)8-19(12,16)17/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHGNDFJWFCSPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CS(=O)(=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803608-08-3 | |
| Record name | tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate piperidine derivative.
Chlorosulfonylation: The piperidine derivative undergoes chlorosulfonylation using chlorosulfonic acid or a similar reagent to introduce the chlorosulfonyl group.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SOCl) moiety is highly electrophilic, making it susceptible to nucleophilic substitution. This reaction is central to derivatizing the compound for further applications.
Reaction with Thiols
In the presence of thiols (e.g., 2-mercaptoacetic acid), the chlorosulfonyl group undergoes substitution to form sulfonamide or sulfonate esters. For example:
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Solvent : Acetone, ethyl acetate, or THF.
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Temperature : 45–70°C.
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Reagent Ratio : 3–6 equivalents of thiol per equivalent of substrate.
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Reaction Time : 18–30 hours.
Key Data
| Nucleophile | Solvent | Temperature | Time | Product Type |
|---|---|---|---|---|
| 2-Mercaptoacetic acid | Acetone | 45–70°C | 24 h | Sulfonate ester |
| Thiophenol | THF | 30–90°C | 18 h | Sulfonamide |
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to expose the piperidine nitrogen for further functionalization.
Reagents and Conditions ( ):
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Acid : Trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA).
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Solvent : THF, dichloromethane (DCM), or acetonitrile.
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Temperature : -10°C to 25°C.
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Reagent Ratio : 0.2–1.5 equivalents of TMSI.
Mechanism :
Optimized Protocol
| Parameter | Value |
|---|---|
| Acid | TMSI (1.2–1.4 eq) |
| Solvent | DCM (6–12 volumes) |
| Temperature | 0–5°C (initial step) |
| Reaction Time | 1–2 hours |
Sulfonation Reactions
The compound can act as a sulfonating agent in the presence of alcohols or amines. For example, reacting with hydroxyl groups yields sulfonate esters:
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Sulfating Agents : SO-DMF complex, chlorosulfonic acid.
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Catalysts : Lewis acids (e.g., AlCl, ZnBr).
Structural Confirmation
Post-reaction products are characterized via:
Scientific Research Applications
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Material Science: It serves as a building block for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-[(methylsulfonyl)methyl]-4-fluoropiperidine-1-carboxylate: This compound has a methylsulfonyl group instead of a chlorosulfonyl group, which affects its reactivity and applications.
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-chloropiperidine-1-carboxylate: The presence of a chlorine atom instead of a fluorine atom alters the compound’s chemical properties and biological activity.
Biological Activity
Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate (CAS Number: 1803608-08-3) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H18ClNO4S
- Molecular Weight : 273.77 g/mol
- Appearance : White to pale yellow powder
- Melting Point : 82°C to 87°C
- Purity : 95% .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-fluoropiperidine derivatives with chlorosulfonyl methylating agents. The process can be summarized in the following steps:
- Preparation of Intermediate : A precursor piperidine is treated with chlorosulfonic acid or a similar reagent to introduce the chlorosulfonyl group.
- Formation of Final Product : The intermediate is then reacted with tert-butyl carboxylic acid derivatives to yield the final product, which is purified through crystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears related to disruption of bacterial cell wall synthesis .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that this compound induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways .
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy .
Case Studies and Research Findings
Q & A
How can the stability of the chlorosulfonyl group in Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate be optimized under varying reaction conditions?
Advanced Research Focus:
The chlorosulfonyl group is highly reactive and prone to hydrolysis. Stability optimization requires:
- Temperature Control : Maintain reactions below 0°C to minimize thermal degradation .
- Inert Atmosphere : Use nitrogen or argon to prevent moisture-induced side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) reduce nucleophilic attack compared to protic solvents .
- Additive Use : Stabilizers like DMF or pyridine can sequester acidic byproducts .
What analytical techniques are recommended for resolving contradictory data on the stereochemical configuration of this compound in different solvent systems?
Advanced Research Focus:
- Single-Crystal XRD : Provides unambiguous stereochemical assignment, as demonstrated for structurally similar piperidine derivatives .
- Variable-Temperature NMR : Detects conformational changes in polar vs. non-polar solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) validate experimental observations of solvent-dependent stereoelectronic effects .
What experimental strategies mitigate the risk of unintended nucleophilic substitution at the fluorinated position during derivatization?
Advanced Research Focus:
- Protecting Groups : Temporarily mask the fluorine atom using silyl ethers or Boc groups during sulfonylation .
- Kinetic Control : Perform reactions at low temperatures (−78°C) to favor desired pathways over side reactions .
- Steric Hindrance : Introduce bulky substituents adjacent to the fluorine to reduce accessibility .
How does the electron-withdrawing effect of the fluorinated substituent influence the reactivity of the chlorosulfonyl moiety in cross-coupling reactions?
Advanced Research Focus:
- Hammett Analysis : The fluorine atom increases the electrophilicity of the chlorosulfonyl group (σₚ = +0.06), accelerating nucleophilic aromatic substitution .
- Competitive Studies : Fluorinated analogs exhibit 2–3× faster reaction rates with amines compared to non-fluorinated derivatives .
- DFT Calculations : Charge density maps show enhanced polarization at the sulfonyl chloride group due to fluorine’s inductive effect .
What comparative studies exist regarding the catalytic efficiency of this compound in enantioselective synthesis versus its non-fluorinated analogs?
Advanced Research Focus:
- Chiral Ligand Screening : Fluorinated derivatives show improved enantioselectivity (up to 92% ee) in Pd-catalyzed couplings due to enhanced steric and electronic tuning .
- Kinetic Isotope Effects : Deuterium labeling studies reveal fluorine’s role in stabilizing transition states during asymmetric induction .
- Cross-Coupling Efficiency : Fluorinated piperidine scaffolds achieve 85–90% yields in Suzuki-Miyaura reactions vs. 70–75% for non-fluorinated analogs .
Which computational modeling approaches best predict the degradation pathways under acidic hydrolysis conditions?
Advanced Research Focus:
- DFT Simulations : Identify hydrolysis-prone sites by calculating bond dissociation energies (BDEs) for sulfonyl chloride and ester groups .
- Molecular Dynamics (MD) : Simulate protonation states in aqueous HCl to map degradation intermediates .
- Experimental Validation : Compare predicted pathways with LC-MS/MS data to refine computational models .
What protocol modifications are required for successful recrystallization given limited solubility in common organic solvents?
Advanced Research Focus:
- Mixed Solvent Systems : Use DCM/hexane (1:3) or THF/water gradients to improve crystal lattice formation .
- Temperature Gradients : Gradual cooling from 50°C to −20°C enhances nucleation .
- Solubility Parameter Analysis : Hansen parameters (δD, δP, δH) guide solvent selection for optimal polarity matching .
How should researchers address discrepancies between theoretical and observed pKa values for the sulfonyl chloride group?
Advanced Research Focus:
- Potentiometric Titration : Measure experimental pKa in acetonitrile/water mixtures to account for solvent effects .
- Ionic Strength Adjustment : Use buffers to minimize activity coefficient variations .
- Computational Calibration : Apply COSMO-RS solvation models to align theoretical and observed values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
